molecular formula C14H17N3OS2 B2950714 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 923368-07-4

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2950714
CAS RN: 923368-07-4
M. Wt: 307.43
InChI Key: MBORXAPGJAMFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a chemical compound that belongs to the class of nitrogen heteroarenes known as benzothiazoles . Benzothiazole cores are considered as important classes of nitrogen heteroarenes and possess substantial biological related properties, for instance, anticonvulsant, antimicrobial, antidiabetic, analgesic, and anti-cancer .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . For instance, an efficient eco-friendly microwave-assisted synthesis of a similar compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was reported through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized by IR, NMR, MS spectral data, and X-ray diffraction . The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain management medications.

Anti-inflammatory Activity

These compounds have been shown to have anti-inflammatory effects . This could make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.

Antimicrobial and Antifungal Activities

Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential uses in the treatment of various bacterial and fungal infections.

Antiviral Activity

Some thiazole derivatives have been found to have antiviral properties . This could potentially make them useful in the treatment of various viral infections.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests potential applications in the treatment of various forms of cancer.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This could potentially make them useful in the treatment of various neurological conditions.

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . This could potentially make them useful in the treatment of conditions like hypertension or certain kidney disorders.

Future Directions

Benzothiazole derivatives have gained significant interest due to their pharmaceutical activities, including antimicrobial, antioxidant, antitubercular, anti-inflammatory, antiproliferative, and anticancer . Future research in drug design has been directed to the building of single molecular frameworks of enhanced biological activity through molecular hybridization approach by the combination of two or more pharmacophores with complementary medicinal potentialities .

properties

IUPAC Name

1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-10(18)16-6-8-17(9-7-16)14-15-13-11(19-2)4-3-5-12(13)20-14/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBORXAPGJAMFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.